1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile
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Overview
Description
1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a benzyl group, a dimethylamino group, and a carbonitrile group. The presence of these functional groups makes this compound highly versatile and useful in various chemical and biological applications.
Preparation Methods
The synthesis of 1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols .
Scientific Research Applications
1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved . The presence of the dimethylamino group and the carbonitrile group enhances the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile include other pyrrolo[3,2-c]pyridine derivatives and compounds with similar functional groups, such as benzimidazole and imidazole derivatives .
Benzimidazole: Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-benzyl-4-(dimethylamino)-6-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16-13-8-9-21(11-12-6-4-3-5-7-12)15(13)14(10-18)17(22)19-16/h3-7,14-15H,8-9,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSPVPIGCIQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2CCN(C2C(C(=O)N1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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